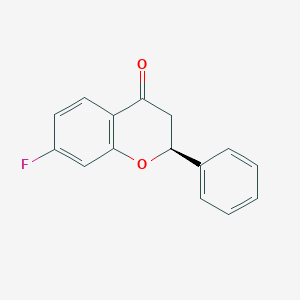

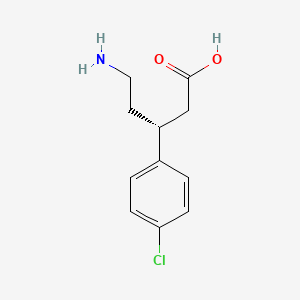

(R)-5-Amino-3-(4-chloro-phenyl)-pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-Acide 5-amino-3-(4-chloro-phényl)-pentanoïque est un composé chiral présentant des propriétés pharmacologiques importantes. Il est structurellement lié au baclofène, un relaxant musculaire et un antispastique bien connu. Ce composé est intéressant en raison de son potentiel en tant qu'agoniste sélectif des récepteurs de l'acide gamma-aminobutyrique (GABA), en particulier du sous-type GABA_B .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide (R)-5-amino-3-(4-chloro-phényl)-pentanoïque implique généralement les étapes suivantes :

Matières premières : La synthèse commence avec du 4-chlorobenzaldéhyde et du nitroéthane disponibles dans le commerce.

Réaction de nitroaldol : L'étape initiale implique une réaction de nitroaldol (Henry) entre le 4-chlorobenzaldéhyde et le nitroéthane pour former le 4-chloro-β-nitrostyrène.

Réduction : Le groupe nitro est ensuite réduit en amine en utilisant un agent réducteur approprié tel que l'hydrogène gazeux en présence d'un catalyseur au palladium.

Amination : L'amine résultante subit une réaction supplémentaire avec l'acrylonitrile pour former le nitrile correspondant.

Méthodes de production industrielle

La production industrielle de l'acide (R)-5-amino-3-(4-chloro-phényl)-pentanoïque peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de systèmes automatisés pour un contrôle précis des conditions réactionnelles et de techniques de purification efficaces telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

(R)-L'acide 5-amino-3-(4-chloro-phényl)-pentanoïque subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former les dérivés nitroso ou nitro correspondants.

Réduction : Le groupe acide carboxylique peut être réduit en alcool en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : L'atome de chlore sur le cycle phényle peut subir des réactions de substitution nucléophile pour former divers dérivés substitués.

Réactifs et conditions courants

Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans des solvants anhydres.

Substitution : Nucléophiles tels que les amines, les thiols ou les alcoolates en présence d'une base.

Principaux produits

Oxydation : Formation de dérivés nitroso ou nitro.

Réduction : Formation de dérivés alcooliques.

Substitution : Formation de divers dérivés phényliques substitués.

Applications de la recherche scientifique

(R)-L'acide 5-amino-3-(4-chloro-phényl)-pentanoïque a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions avec les récepteurs GABA_B et son potentiel en tant qu'agent neuropharmacologique.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans des conditions telles que la spasticité, l'épilepsie et les troubles anxieux.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence en chimie analytique

Mécanisme d'action

Le principal mécanisme d'action de l'acide (R)-5-amino-3-(4-chloro-phényl)-pentanoïque implique son interaction avec les récepteurs GABA_B. Il agit comme un agoniste, se liant à ces récepteurs et mimant le neurotransmetteur inhibiteur GABA. Cela conduit à l'activation des voies de signalisation en aval qui entraînent la modulation de l'excitabilité neuronale et la libération de neurotransmetteurs .

Applications De Recherche Scientifique

®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with GABA_B receptors and its potential as a neuropharmacological agent.

Medicine: Investigated for its potential therapeutic effects in conditions such as spasticity, epilepsy, and anxiety disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Mécanisme D'action

The primary mechanism of action of ®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid involves its interaction with GABA_B receptors. It acts as an agonist, binding to these receptors and mimicking the inhibitory neurotransmitter GABA. This leads to the activation of downstream signaling pathways that result in the modulation of neuronal excitability and neurotransmitter release .

Comparaison Avec Des Composés Similaires

Composés similaires

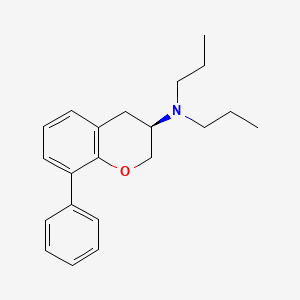

Baclofène : Un agoniste des récepteurs GABA_B bien connu utilisé cliniquement comme relaxant musculaire.

Gabapentine : Un autre analogue du GABA utilisé pour traiter la douleur neuropathique et l'épilepsie.

Prégabaline : Similaire à la gabapentine, utilisé pour la douleur neuropathique et comme anticonvulsivant

Unicité

(R)-L'acide 5-amino-3-(4-chloro-phényl)-pentanoïque est unique en raison de ses modifications structurelles spécifiques, qui confèrent des propriétés pharmacologiques distinctes. Contrairement au baclofène, il possède un substituant chlore sur le cycle phényle, ce qui peut améliorer son affinité de liaison et sa sélectivité pour les récepteurs GABA_B .

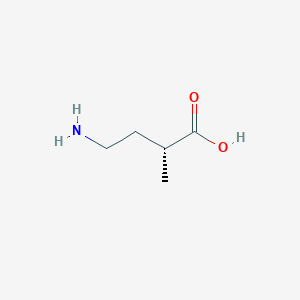

Propriétés

Formule moléculaire |

C11H14ClNO2 |

|---|---|

Poids moléculaire |

227.69 g/mol |

Nom IUPAC |

(3R)-5-amino-3-(4-chlorophenyl)pentanoic acid |

InChI |

InChI=1S/C11H14ClNO2/c12-10-3-1-8(2-4-10)9(5-6-13)7-11(14)15/h1-4,9H,5-7,13H2,(H,14,15)/t9-/m1/s1 |

Clé InChI |

QXAGSDSDBMVSQR-SECBINFHSA-N |

SMILES isomérique |

C1=CC(=CC=C1[C@H](CCN)CC(=O)O)Cl |

SMILES canonique |

C1=CC(=CC=C1C(CCN)CC(=O)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838588.png)

![3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838594.png)